molecular formula C7H9N3O2 B1425914 N-Methoxy-N-methylpyrimidine-5-carboxamide CAS No. 823189-68-0

N-Methoxy-N-methylpyrimidine-5-carboxamide

Cat. No. B1425914
M. Wt: 167.17 g/mol
InChI Key: MSEDKFGMGPCVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methoxy-N-methylpyrimidine-5-carboxamide” is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 g/mol.

Scientific Research Applications

Structural and Molecular Studies

  • Crystal and Molecular Structures : N-Methoxy-N-methylpyrimidine-5-carboxamide derivatives have been studied for their crystal and molecular structures, as seen in the case of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Such studies are crucial for understanding the physical and chemical properties of these compounds (Richter et al., 2023).

Synthesis and Chemical Properties

  • Regioselective Synthesis : Research has focused on the regioselective synthesis of various pyrimidine derivatives, including those with methoxy and methyl groups. This is essential for developing potential kinase inhibitors, which have applications in cancer treatment (Wada et al., 2012).
  • Synthesis of Novel Compounds : Novel compounds derived from N-Methoxy-N-methylpyrimidine-5-carboxamide, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized. These compounds exhibit significant anti-inflammatory and analgesic properties, indicating their potential in pharmaceutical applications (Abu‐Hashem et al., 2020).
  • Spectral Studies : Spectral studies of 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamide compounds have been conducted. Such studies are important for assessing the effects of substituents on spectral group frequencies, which are valuable in various scientific and industrial applications (Arulkumaran et al., 2014).

Pharmaceutical Research

  • Potential Antitumor Activity : N-Methoxy-N-methylpyrimidine-5-carboxamide derivatives have been identified as potent inhibitors with excellent antiproliferative activity against various tumor cell lines. This suggests their potential use in developing novel cancer therapies (Lombardo et al., 2004).

Novel Synthetic Methods

  • Novel Synthesis Techniques : Research has been focused on developing new methods for synthesizing N-methoxy-N-methylamides, including those derived from pyrimidyl urethane. These advancements in synthetic chemistry enhance the efficiency of producing various compounds, including pharmaceuticals (Lee, 2007).

Antimicrobial and Antiviral Applications

  • Antimycobacterial Properties : Studies have explored the antimycobacterial properties of N-Methoxy-N-methylpyrimidine-5-carboxamide derivatives. This research is crucial in the ongoing battle against tuberculosis and other microbial infections (Richter et al., 2022).
  • Antiviral Activity : Compounds derived from N-Methoxy-N-methylpyrimidine-5-carboxamide have shown potential in inhibiting retrovirus replication in cell culture, indicating their possible use in antiviral therapies (Hocková et al., 2003).

Safety And Hazards

The specific safety and hazard information for “N-Methoxy-N-methylpyrimidine-5-carboxamide” is not provided in the search results .

properties

IUPAC Name

N-methoxy-N-methylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-3-8-5-9-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEDKFGMGPCVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735330
Record name N-Methoxy-N-methylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylpyrimidine-5-carboxamide

CAS RN

823189-68-0
Record name N-Methoxy-N-methylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1′-carbonyldiimidazole (1.23 g, 7.57 mmol) was added to a suspension of pyrimidine-5-carboxylic acid (783 mg, 6.31 mmol) in DCM (20 mL) and the mixture was stirred at room temperature for 15 min before addition of N,O-dimethylhydroxylamine hydrochloride (739 mg, 7.57 mmol). The mixture was stirred at room temperature for 5 d, then was diluted with saturated aqueous NH4Cl and water and extracted with DCM. The organic phase was washed with water, and the aqueous phases were back-extracted with DCM. The organic phase was dried (Na2SO4), filtered, and concentrated, affording the crude title compound as a light yellow oil which was used without further purification in the next reaction.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
783 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
739 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methylpyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methylpyrimidine-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N-methylpyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N-methylpyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Methoxy-N-methylpyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-Methoxy-N-methylpyrimidine-5-carboxamide

Citations

For This Compound
1
Citations
TT Dang, A Chen, AM Seayad - RSC Advances, 2014 - pubs.rsc.org
… N-Methoxy-N-methylpyrimidine-5-carboxamide 26 (2o). The general procedure was followed by using 5-bromopyrimidine (159 mg, 1.0 mmol) and DMHA·HCl (143.4 mg, 1.5 mmol) for …
Number of citations: 31 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.